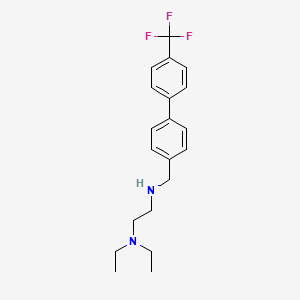

N,N-Diethyl-N'-(4'-Trifluormethylbiphenyl-4-ylmethyl)-ethan-1,2-diamin

Übersicht

Beschreibung

N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C20H25F3N2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.

The exact mass of the compound N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Diese Verbindung hat sich im Bereich der antiviralen Forschung als vielversprechend erwiesen. Indolderivate, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, haben nachweislich eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus. Das Vorhandensein der Trifluormethylgruppe und des Biphenylmoleküls könnte die antiviralen Eigenschaften dieser Verbindung möglicherweise verstärken, indem die Bindungsaffinität zu viralen Proteinen erhöht wird .

Entzündungshemmende Eigenschaften

Der strukturelle Aufbau dieser Verbindung deutet auf potenzielle entzündungshemmende Eigenschaften hin. Indolderivate sind bekannt für ihre Fähigkeit, entzündliche Signalwege zu modulieren, was bei der Behandlung chronischer Entzündungskrankheiten von Vorteil sein könnte. Weitere Forschungen könnten die Wirksamkeit bei der Reduzierung von Entzündungsmarkern in Zellmodellen untersuchen .

Antikrebs-Potenzial

Verbindungen mit einer Biphenylstruktur, insbesondere solche mit Substitutionen, die die Lipophilie erhöhen, wie z. B. die Trifluormethylgruppe, wurden auf ihre Antikrebs-Eigenschaften hin untersucht. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, das Wachstum von Krebszellen zu hemmen und in verschiedenen Krebszelllinien Apoptose zu induzieren .

Anti-HIV-Effekte

Indolderivate wurden auf ihre Anti-HIV-Aktivität untersucht, wobei einige Verbindungen signifikante inhibitorische Wirkungen auf HIV-1- und HIV-2-Stämme zeigten. Die fragliche Verbindung könnte angesichts ihrer strukturellen Komplexität und des Potenzials für eine hoch affine Bindung ein Kandidat für weitere Untersuchungen als potenzielles Anti-HIV-Mittel sein .

Antioxidative Aktivität

Der Indolkern dieser Verbindung ist mit antioxidativen Eigenschaften verbunden. Es könnte auf seine Fähigkeit bewertet werden, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen, der ein beitragender Faktor bei vielen degenerativen Erkrankungen ist .

Antimikrobielle Wirksamkeit

Indolderivate haben eine breite antimikrobielle Aktivität gezeigt. Diese Verbindung könnte gegen eine Vielzahl von Bakterien- und Pilzstämmen getestet werden, um ihre Wirksamkeit als neues antimikrobielles Mittel zu beurteilen, das im Zeitalter der zunehmenden Antibiotikaresistenz von entscheidender Bedeutung ist .

Antituberkulose-Aktivität

Angesichts des dringenden Bedarfs an neuen Antituberkulosemitteln könnte die potenzielle Antituberkulose-Aktivität dieser Verbindung von großem Interesse sein. Ihre strukturellen Merkmale können es ihr ermöglichen, Mykobakterienenzyme oder -wege anzugehen, die für Mycobacterium tuberculosis einzigartig sind .

Antidiabetische Anwendungen

Der Indolanteil ist in vielen pharmakologisch aktiven Verbindungen mit antidiabetischen Wirkungen vorhanden. Forschungen zu den Anwendungen dieser Verbindung bei der Modulation der Insulinsensitivität oder des Glukosestoffwechsels könnten neue Wege für die Behandlung von Diabetes eröffnen .

Eigenschaften

IUPAC Name |

N',N'-diethyl-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N2/c1-3-25(4-2)14-13-24-15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20(21,22)23/h5-12,24H,3-4,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBYREFQWDUSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459634 | |

| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304694-40-4 | |

| Record name | N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-N'- [[4'- (TRIFLUOROMETHYL) [1,1'-BIPHENYL] -4-YL] METHYL] -1,2-ETHANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

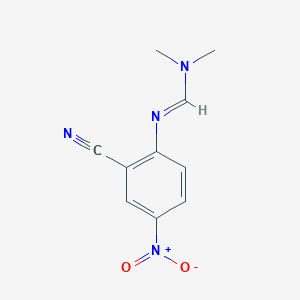

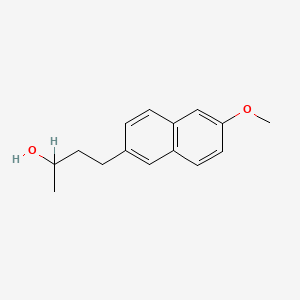

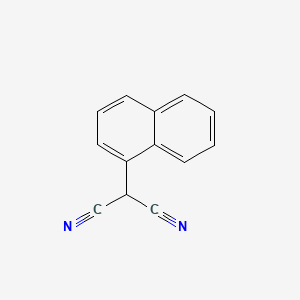

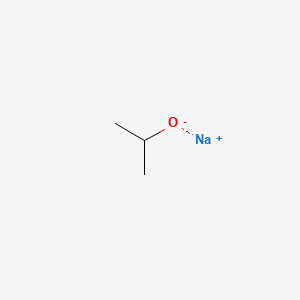

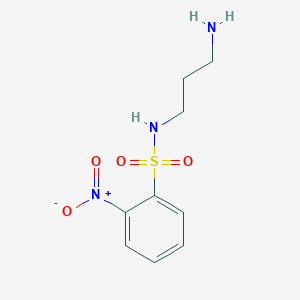

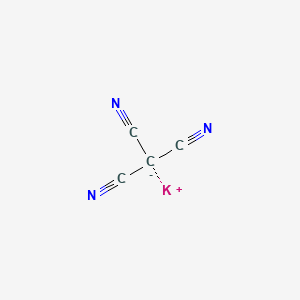

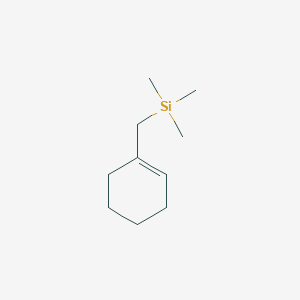

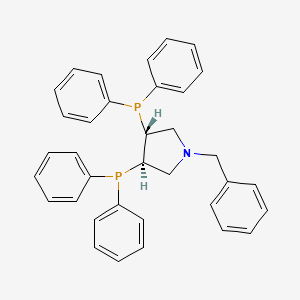

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)